2,6-Bis(4-methoxy-3-methylphenyl)pyridine

Description

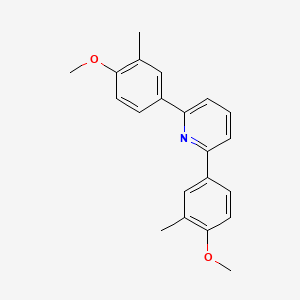

2,6-Bis(4-methoxy-3-methylphenyl)pyridine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a pyridine ring substituted with two 4-methoxy-3-methylphenyl groups at the 2 and 6 positions. The presence of methoxy and methyl groups on the phenyl rings imparts specific electronic and steric characteristics to the molecule, making it a valuable subject for study in organic chemistry and related disciplines.

Properties

CAS No. |

697284-15-4 |

|---|---|

Molecular Formula |

C21H21NO2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2,6-bis(4-methoxy-3-methylphenyl)pyridine |

InChI |

InChI=1S/C21H21NO2/c1-14-12-16(8-10-20(14)23-3)18-6-5-7-19(22-18)17-9-11-21(24-4)15(2)13-17/h5-13H,1-4H3 |

InChI Key |

PEKCESXPHPBMRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=CC=C2)C3=CC(=C(C=C3)OC)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxy-3-methylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 4-methoxy-3-methylphenylboronic acid in the presence of a palladium catalystThe reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds. The scalability of this reaction, combined with the availability of starting materials and catalysts, makes it a feasible approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxy-3-methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2,6-Bis(4-methoxy-3-methylphenyl)pyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

Medicine: Explored for its anticancer properties, particularly in inhibiting cancer cell metastasis by targeting the WSB1 axis

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,6-Bis(4-methoxy-3-methylphenyl)pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it functions as a WSB1 degrader, leading to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein. This accumulation reverses the expression of downstream F-actin and formation of membrane ruffles, thereby disturbing the migration capacity of cancer cells .

Comparison with Similar Compounds

Similar Compounds

5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Another compound with similar structural features and biological activity.

2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its applications in coordination chemistry.

Uniqueness

2,6-Bis(4-methoxy-3-methylphenyl)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique electronic properties and steric effects. These characteristics make it particularly effective in certain catalytic and biological applications, distinguishing it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.